molecular formula C7H14N2O3 B12844052 1-Methyl-3-tert-butoxycarbonylurea

1-Methyl-3-tert-butoxycarbonylurea

Cat. No.: B12844052
M. Wt: 174.20 g/mol
InChI Key: AUTKYXCRZQYLSP-UHFFFAOYSA-N
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Description

1-Methyl-3-tert-butoxycarbonylurea is a urea derivative characterized by a methyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines. Its synthesis typically involves the reaction of methylurea with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The Boc group enhances solubility in organic solvents and provides stability during subsequent reactions, making it a preferred choice in multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-(methylcarbamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-5(10)8-4/h1-4H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTKYXCRZQYLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-tert-butoxycarbonylurea typically involves the reaction of 1-methylurea with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for 1-Methyl-3-tert-butoxycarbonylurea are similar but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-Methyl-3-tert-butoxycarbonylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-tert-butoxycarbonylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-tert-butoxycarbonylurea involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active urea derivative. This active form can then interact with various biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

To contextualize the properties and applications of 1-Methyl-3-tert-butoxycarbonylurea, a comparison with analogous compounds is presented below.

Substituent Effects on Stability and Reactivity

  • 1-Ethyl-3-benzyloxycarbonylurea (Z-Protected Urea) :
    The benzyloxycarbonyl (Z) group, unlike the Boc group, is cleaved under acidic conditions (e.g., HBr/AcOH). While the Z group offers comparable amine protection, it lacks the Boc group’s orthogonality in basic environments. This limits its utility in sequences requiring acid-labile protecting groups.
  • 1-Methyl-3-allyloxycarbonylurea (Alloc-Protected Urea) :
    The allyloxycarbonyl (Alloc) group is removed via palladium-catalyzed deprotection. This allows for selective cleavage in the presence of acid- or base-sensitive groups, offering synthetic flexibility absent in Boc-protected derivatives.

Physical and Chemical Properties

Property 1-Methyl-3-tert-butoxycarbonylurea 1-Ethyl-3-Z-urea 1-Methyl-3-Alloc-urea
Melting Point (°C) 112–114 (lit.) 98–100 85–87
Solubility High in DCM, THF Moderate in DCM High in DMF
Deprotection Conditions TFA/CH₂Cl₂ HBr/AcOH Pd(0)/PhSiH₃

The Boc group’s tert-butyl moiety confers steric bulk, reducing unintended side reactions during coupling steps compared to less hindered analogs like Z-protected urea .

Research Findings and Limitations

Recent studies highlight the compound’s role in synthesizing β-turn mimetics, where its steric profile directs conformational preferences . However, limitations include:

  • Moisture Sensitivity : The Boc group hydrolyzes slowly in humid environments, necessitating anhydrous storage.
  • Cost : Boc anhydride is more expensive than Z-chloride or Alloc chloride, impacting scalability.

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